rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6: is a deuterated compound used primarily in research settings. It is a labeled analogue of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester, which is an intermediate in the production of Zearalenone. The compound has a molecular formula of C20H22D6O6 and a molecular weight of 370.47 .
Preparation Methods
The synthesis of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 involves several steps. The starting materials typically include 2-Hydroxy-4,6-dimethoxy-benzoic acid and 1-Methyl-5-oxo-9-decen-1-yl ester. The deuterium labeling is achieved through specific reaction conditions that incorporate deuterium atoms into the molecular structure
Chemical Reactions Analysis
rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 is used in various scientific research applications, including:
Chemistry: It serves as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms. The compound’s effects are mediated through its incorporation into biochemical pathways, where it can act as a tracer or a probe.
Comparison with Similar Compounds
Similar compounds to rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6 include:
rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: The non-deuterated version of the compound.
2-Hydroxy-4,6-dimethoxy-benzoic Acid: A precursor in the synthesis of the ester.
1-Methyl-5-oxo-9-decen-1-yl Ester: Another precursor used in the synthesis
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
CAS No. |
1246816-79-4 |
---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
370.475 |
IUPAC Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3/i2D3,9D2,14D |
InChI Key |
GIQVBZLNKRMWBN-FXSWPHKLSA-N |
SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
Synonyms |
2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decenyl Ester-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.